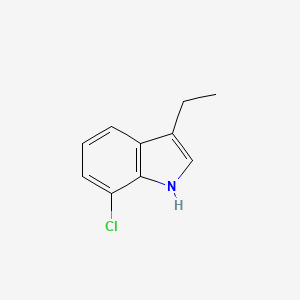![molecular formula C9H11N3O2 B13190377 {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol](/img/structure/B13190377.png)
{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol is a heterocyclic compound with a molecular formula of C9H11N3O2 and a molecular weight of 193.20 . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones under controlled conditions. One common method includes the reaction of 2-aminopyrazine with 2-methoxyacetophenone in the presence of a base such as sodium methoxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Applications De Recherche Scientifique
{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Mécanisme D'action
The mechanism of action of {6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or modulate the function of GABA receptors . These interactions result in the modulation of cellular processes such as cell cycle progression, apoptosis, and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
6-Methylimidazo[1,2-a]pyridine: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
2-Methylimidazo[1,2-a]pyrazine: Shares structural similarities and is used in similar applications.
Uniqueness
{6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl}methanol is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This structural feature allows for more diverse chemical modifications and applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(6-methoxy-2-methylimidazo[1,2-a]pyrazin-3-yl)methanol |
InChI |
InChI=1S/C9H11N3O2/c1-6-7(5-13)12-4-9(14-2)10-3-8(12)11-6/h3-4,13H,5H2,1-2H3 |
Clé InChI |
DJJYSHDYXUSWRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=C(N=CC2=N1)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B13190321.png)


![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile](/img/structure/B13190335.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

![N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide](/img/structure/B13190344.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)


